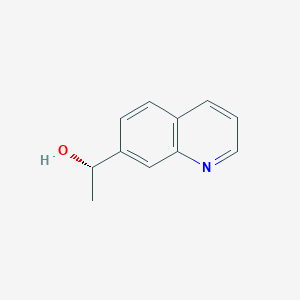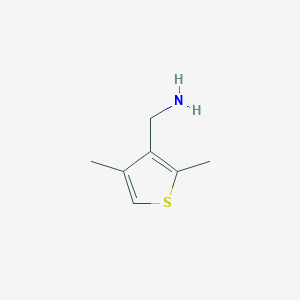
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a cyclopentyl group attached to an oxygen atom, which is further connected to a 2,2-dimethylpropan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol typically involves the alkylation of 3-hydroxy-2,2-dimethylpropan-1-ol with cyclopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetone. The reaction conditions usually require heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it more suitable for large-scale production .
化学反応の分析
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce various alcohol derivatives .
科学的研究の応用
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3-(Cyclopentyloxy)-4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a dimethylpropan-1-ol backbone.
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide: Contains additional functional groups that confer different chemical properties.
Uniqueness
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a cyclopentyloxy group and a 2,2-dimethylpropan-1-ol backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
3-cyclopentyloxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3 |
InChIキー |
SGDYLWJGSGIXAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)COC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



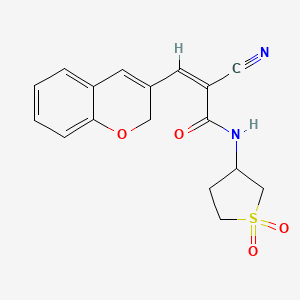
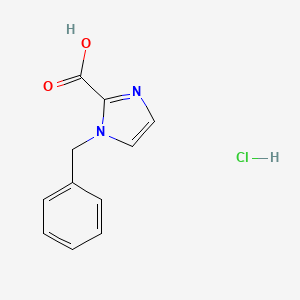

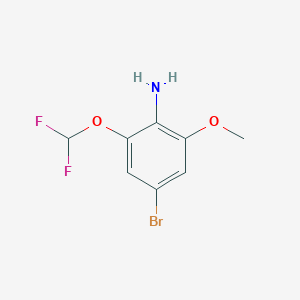
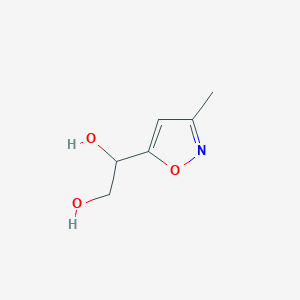

![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
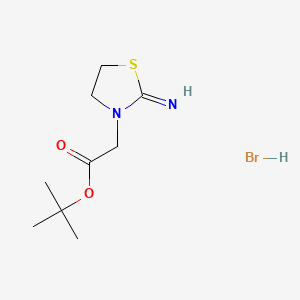
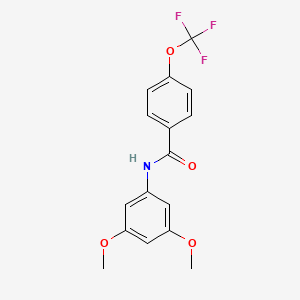
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
